![molecular formula C11H10BrNO2 B1484765 Methyl 4-bromo-3-cyano-2-methylphenylacetate CAS No. 1806061-80-2](/img/structure/B1484765.png)
Methyl 4-bromo-3-cyano-2-methylphenylacetate
Overview
Description
Methyl 4-bromo-3-cyano-2-methylphenylacetate (MBBCMPA) is an organic compound with a wide range of applications in scientific research. It is a versatile and widely used reagent in synthetic chemistry, with applications in the fields of biochemistry, pharmacology, and materials science. MBBCMPA has been used in a variety of ways, including as a catalyst, a reagent in organic synthesis, and a component of enzyme inhibitors. The compound has also been studied for its potential applications in drug development and drug delivery systems.
Scientific Research Applications
Methyl 4-bromo-3-cyano-2-methylphenylacetate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a component of enzyme inhibitors. It has also been studied for its potential applications in drug development and drug delivery systems.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-cyano-2-methylphenylacetate is not fully understood. However, it is believed that the compound acts as a proton-transfer agent, transferring protons from one molecule to another. This proton transfer is believed to be responsible for the compound’s ability to catalyze certain organic reactions.
Biochemical and Physiological Effects
Methyl 4-bromo-3-cyano-2-methylphenylacetate has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties, as well as potential anti-cancer and anti-tumor effects. It has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 4-bromo-3-cyano-2-methylphenylacetate in lab experiments include its low cost, high reactivity, and wide range of scientific applications. However, there are some limitations to using the compound in lab experiments. It is a strong acid, and as such, can be corrosive and hazardous to work with. Additionally, it is not as stable as some other compounds, and can be difficult to store for long periods of time.
Future Directions
Future research on Methyl 4-bromo-3-cyano-2-methylphenylacetate should focus on further elucidating its mechanism of action, as well as exploring its potential applications in the fields of drug development and drug delivery systems. Additionally, further studies should be conducted to investigate the compound’s biochemical and physiological effects, as well as its potential therapeutic applications. Finally, further research should be conducted to improve the compound’s stability and storage capabilities.
properties
IUPAC Name |
methyl 2-(4-bromo-3-cyano-2-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-8(5-11(14)15-2)3-4-10(12)9(7)6-13/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIBOJCRMYXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)Br)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-cyano-2-methylphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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